3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Overview
Description
3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C13H11Br2NO It is a brominated pyridinium salt that features a phenyl group and an oxoethyl group attached to the pyridinium ring
Preparation Methods
The synthesis of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves a two-step process:
Alkylation: The initial step involves the alkylation of 1-R-1,3-diazoles with unsaturated γ-bromo ketone derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired intermediate.
Cyclization: The intermediate is then subjected to cyclization in the presence of a base. This step is crucial for the formation of the quaternary pyridinium salt.
Chemical Reactions Analysis
3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its activity .
Comparison with Similar Compounds
3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
1-(2-oxo-2-phenylethyl)pyridinium bromide: This compound lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridin-1-ium bromide: The presence of a chlorine atom in the phenyl group can influence the compound’s properties and applications.
3-(2-oxo-2-phenylethyl)thiazol-3-ium bromide: This compound features a thiazole ring instead of a pyridine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
2-(3-bromopyridin-1-ium-1-yl)-1-phenylethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrNO.BrH/c14-12-7-4-8-15(9-12)10-13(16)11-5-2-1-3-6-11;/h1-9H,10H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYRJVNBVNIJBU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385649 | |
Record name | 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6299-99-6 | |
Record name | NSC35694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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